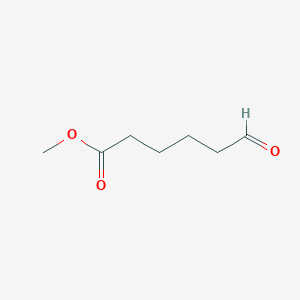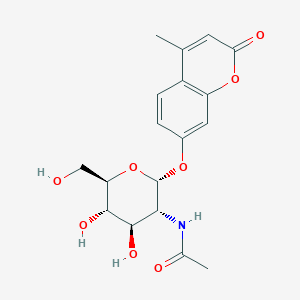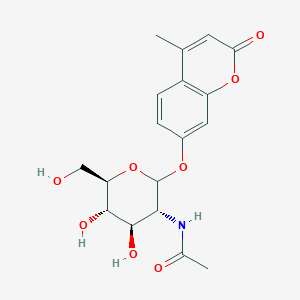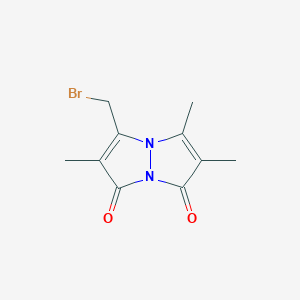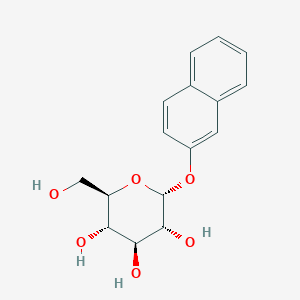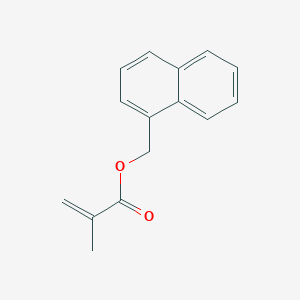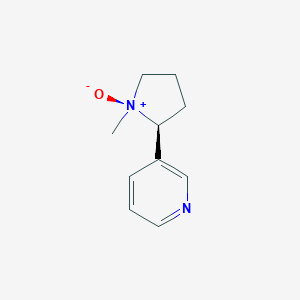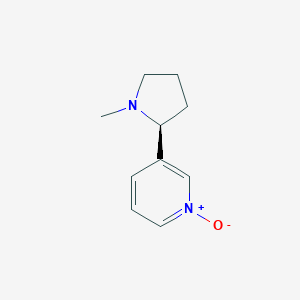
诺尼古丁
描述
Nornicotyrine is an alkaloid found in various plants, including those in the Nicotiana genus, such as the tobacco plant . It is chemically similar to nicotine but lacks a methyl group. Nornicotyrine is a precursor to the carcinogen N-nitrosonornicotine, which is produced during the curing and processing of tobacco .
科学研究应用
Nornicotyrine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
作用机制
Target of Action
Nornicotyrine acts as a competitive antagonist of the serotonin 5-HT2A receptor . This receptor is a G-protein coupled receptor involved in a variety of physiological processes, including the regulation of mood, cognition, and behavior .
Mode of Action
As an antagonist, Nornicotyrine binds to the 5-HT2A receptor and blocks the binding of serotonin to the receptor, thus inhibiting its activity .
生化分析
Biochemical Properties
Nornicotyrine plays a significant role in biochemical reactions, particularly as a competitive antagonist of the serotonin 5-HT2A receptor . This receptor is a G-protein coupled receptor involved in various physiological processes, including mood regulation, cognition, and behavior. Nornicotyrine binds to the 5-HT2A receptor, inhibiting its activity and thereby modulating the associated signaling pathways. Additionally, nornicotyrine interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . The nature of these interactions is primarily inhibitory, affecting the normal function of the receptor and enzyme.
Cellular Effects
Nornicotyrine exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those associated with the serotonin 5-HT2A receptor . This modulation can lead to changes in gene expression and cellular metabolism. For instance, nornicotyrine’s interaction with the 5-HT2A receptor can alter the expression of genes involved in mood regulation and cognitive functions. Furthermore, nornicotyrine’s impact on cytochrome P450 enzymes can affect the metabolic pathways within cells, leading to changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of nornicotyrine involves its binding interactions with biomolecules, particularly the serotonin 5-HT2A receptor . By binding to this receptor, nornicotyrine inhibits its activity, preventing the receptor from interacting with its natural ligands. This inhibition disrupts the downstream signaling pathways, leading to changes in cellular responses. Additionally, nornicotyrine’s interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolic processing of various compounds within the cell . These interactions collectively contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nornicotyrine can change over time due to factors such as stability and degradation. Studies have shown that nornicotyrine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy and changes in its biochemical effects. Long-term studies have also indicated that nornicotyrine can have sustained effects on cellular function, particularly in in vitro settings . These effects include prolonged inhibition of the serotonin 5-HT2A receptor and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of nornicotyrine vary with different dosages in animal models. At lower doses, nornicotyrine primarily acts as a competitive antagonist of the serotonin 5-HT2A receptor, leading to mild modulation of mood and cognitive functions . At higher doses, nornicotyrine can exhibit toxic or adverse effects, including disruptions in metabolic pathways and potential toxicity to liver cells . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
Nornicotyrine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolic processing of nornicotyrine, leading to the formation of various metabolites. The interaction with cytochrome P450 can affect metabolic flux and alter the levels of specific metabolites within the cell . Additionally, nornicotyrine’s impact on these enzymes can influence the metabolism of other compounds, highlighting its role in complex biochemical networks.
Transport and Distribution
Within cells and tissues, nornicotyrine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, particularly those expressing the serotonin 5-HT2A receptor. The transport and distribution of nornicotyrine are crucial for its efficacy, as they determine the compound’s availability at the site of action . Additionally, these interactions can influence the compound’s pharmacokinetics and overall bioavailability.
Subcellular Localization
Nornicotyrine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that nornicotyrine can localize to the cell membrane, where it interacts with the serotonin 5-HT2A receptor . Additionally, nornicotyrine can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolic processing . These localizations are essential for the compound’s activity and function, as they determine its interactions with target biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: Nornicotyrine can be synthesized through several routes. One common method involves the demethylation of nicotine using silver oxide . Another method is the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or with sodium borohydride . These reactions yield the racemic product.
Industrial Production Methods: Industrial production of nornicotyrine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
化学反应分析
Types of Reactions: Nornicotyrine undergoes various chemical reactions, including:
Oxidation: Nornicotyrine can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Partial reduction of nornicotyrine can be achieved using catalytic hydrogenation or sodium borohydride.
Substitution: Nornicotyrine can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or sodium borohydride.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce partially hydrogenated compounds.
相似化合物的比较
Nicotine: Chemically similar but contains a methyl group.
Nornicotine: Another alkaloid found in tobacco, similar to nornicotyrine but with different biological activities.
Myosmine: A related compound that can undergo degradation to form nornicotyrine.
Uniqueness: Nornicotyrine is unique due to its specific interactions with the serotonin 5-HT2A receptor and its role as a precursor to the carcinogen N-nitrosonornicotine . Its distinct chemical structure and biological activities set it apart from other similar compounds.
属性
IUPAC Name |
3-(1H-pyrrol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTWKRLUNDZXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197788 | |
| Record name | Nornicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-98-4 | |
| Record name | 3-(1H-Pyrrol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nornicotyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nornicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 494-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORNICOTYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8AN3NMW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any known metabolic pathways for Nornicotyrine in living organisms?
A2: While specific metabolic pathways for nornicotyrine haven't been extensively detailed in the provided research, a related compound, myosmine, undergoes interesting transformations. Research indicates that 3-pyridylacetic acid, 4-oxo-4-(3-pyridyl)butanoic acid, 3-pyridylmethanol, 3'-hydroxymyosmine, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) are identified as urinary metabolites of myosmine in female Wistar rats. [] Furthermore, in vitro peroxidation of myosmine using hydrogen peroxide and acetic acid anhydride yields products like 3-pyridylacetic acid, 4-oxo-4-(3-pyridyl)butanoic acid, 3-pyridylmethanol, HPB, and interestingly, nornicotyrine. [] This suggests a potential link between myosmine metabolism and nornicotyrine formation, though further research is needed to confirm this relationship.
Q2: How is Nornicotyrine typically quantified in various matrices?
A3: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a prominent analytical technique employed for the identification and quantification of nornicotyrine, particularly in tobacco leaves. [] Researchers have optimized extraction methods using solvents like methanol and dichloromethane, often after treating the samples with NaOH. [] The use of a mass selective detector (MSD) in the GC/MS setup ensures high sensitivity and selectivity for nornicotyrine analysis. [] Other techniques, like UPLC–ESI-MS/MS, have also demonstrated utility in the simultaneous determination of tobacco alkaloids, including potentially nornicotyrine, alongside tobacco-specific nitrosamines, and solanesol in consumer products. []
Q3: Has any research explored the synthesis of Nornicotyrine?
A4: Yes, a novel synthesis method for nornicotyrine has been reported. [] While specific details of this synthesis are not elaborated upon in the provided abstract, it points to ongoing interest in developing efficient routes for obtaining this alkaloid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


